
CID 78062808
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Overview
Description
CID 78062808 is a chemical compound with unique properties and applications It is known for its significant role in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of CID 78062808 involves several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:
Dissolution of Organic Amine: Organic amine is dissolved in a suitable solvent.
Addition of Dianhydride: Dianhydride is added to the solution, followed by stirring and dissolution.
Reaction: The mixture is allowed to react under controlled conditions to form the desired compound.
Chemical Reactions Analysis
General Reactivity Profile
Organic compounds with molecular frameworks similar to CID 78062808 typically exhibit reactivity influenced by functional groups such as triazoles, sulfanylidenes, or acetamides (as seen in CID 78065778 and CID 78062988). Key reaction types include:
Reaction Type | Mechanistic Pathway | Expected Byproducts |
---|---|---|
Nucleophilic Substitution | Attack at electrophilic centers (e.g., sulfur or nitrogen atoms in triazoles) | Halides, alcohols |
Oxidation/Reduction | Redox transformations of sulfur-containing groups | Sulfoxides, sulfones |
Hydrolysis | Cleavage of acetamide or ester linkages | Carboxylic acids, amines |
Cycloaddition | Formation of heterocyclic derivatives | Diels-Alder adducts |
These reactions align with trends observed in thiazole and triazole derivatives, where sulfur and nitrogen atoms drive electron-deficient behavior .
Synthetic Pathways
Hypothetical synthesis routes for this compound could parallel methods used for CID 78065778, such as:
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Acetylation of Triazole Precursors : Reacting a thio-triazole intermediate with acetic anhydride under basic conditions.
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Cross-Coupling Reactions : Utilizing palladium catalysts to introduce alkyl or aryl groups at specific positions .
Experimental conditions (e.g., solvents, catalysts) would critically influence yields, as demonstrated in analogous systems .
Mechanistic Insights
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Enzyme Inhibition : Sulfur-containing triazoles like this compound may inhibit enzymes via covalent bonding to active-site residues, similar to CID 78065778’s interaction with metabolic pathways .
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Kinetic Data : Binding affinity (Kd) and inhibition constants (Ki) for such compounds often fall in the micromolar range, as seen in ToxCast assay profiles .
Research Gaps and Limitations
No peer-reviewed studies or patents specifically addressing this compound were identified. The lack of experimental data necessitates caution in extrapolating properties from related compounds. Future work should prioritize:
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Spectroscopic Characterization : NMR, IR, and mass spectrometry to confirm structure.
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Thermodynamic Studies : Measuring ΔG of reaction intermediates.
Scientific Research Applications
CID 78062808 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Plays a role in studying biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 78062808 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
Properties
CAS No. |
31240-56-9 |
---|---|
Molecular Formula |
Br3KSn |
Molecular Weight |
397.52 g/mol |
InChI |
InChI=1S/3BrH.K.Sn/h3*1H;;/q;;;;+3/p-3 |
InChI Key |
JLQRILFPDIEBKR-UHFFFAOYSA-K |
Canonical SMILES |
[K].Br[Sn](Br)Br |
Origin of Product |
United States |
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